2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol
CAS No.:
Cat. No.: VC20478875
Molecular Formula: C11H8BrF3N2O
Molecular Weight: 321.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BrF3N2O |
|---|---|
| Molecular Weight | 321.09 g/mol |
| IUPAC Name | [2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
| Standard InChI | InChI=1S/C11H8BrF3N2O/c12-6-1-2-8(9(3-6)11(13,14)15)10-16-4-7(5-18)17-10/h1-4,18H,5H2,(H,16,17) |
| Standard InChI Key | KFEJCTOFZYGWFX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)C2=NC=C(N2)CO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol combines aromatic and heterocyclic components. The phenyl ring at the 2-position of the imidazole core is substituted with a bromine atom at the para position and a trifluoromethyl group at the ortho position. The imidazole ring itself is functionalized with a hydroxymethyl group at the 5-position.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.09 g/mol |
| CAS Number | 1493909-35-5 |
| IUPAC Name | [2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)C2=NC=C(N2)CO |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization via cross-coupling reactions. The methanol group enables hydrogen bonding and derivatization into esters or ethers. Despite its significance, experimental data on physical properties such as melting point, boiling point, and solubility remain unreported .
Synthesis and Reaction Optimization
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol involves multi-step reactions requiring precise control of temperature, pH, and reaction time. A generalized pathway includes:
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Formation of the Imidazole Core: Cyclization of appropriately substituted precursors, such as α-ketoamides or amidines, under basic or acidic conditions.
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Introduction of the Trifluoromethyl Group: Electrophilic trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent.
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Bromination: Directed ortho-bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS).
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Methanol Group Installation: Reduction of a carbonyl group or hydrolysis of a nitrile to introduce the hydroxymethyl moiety.
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Imidazole Formation | NH₄OAc, AcOH, 100°C, 12h | pH control, inert atmosphere |
| Trifluoromethylation | TMSCF₃, CuI, DMF, 60°C | Catalytic Cu(I), moisture exclusion |
| Bromination | NBS, AIBN, CCl₄, reflux | Radical initiator concentration |
| Methanol Installation | NaBH₄, MeOH, 0°C → RT | Slow addition, temperature gradient |
Critical parameters include maintaining anhydrous conditions during trifluoromethylation and avoiding over-bromination. Purification via column chromatography or recrystallization is essential to achieve high purity.
Biological Activities and Mechanisms
The compound’s biological potential stems from its ability to interact with enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the bromine atom may participate in halogen bonding with target proteins.
Antimicrobial Activity
Preliminary studies suggest inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the μg/mL range. The imidazole ring likely disrupts microbial cell membrane integrity, analogous to antifungal azoles.
Table 3: Hypothetical Biological Data
| Target | Assay Type | Result (IC₅₀) | Mechanism Hypotheses |
|---|---|---|---|
| Staphylococcus aureus | Broth microdilution | 32 μg/mL | Membrane disruption |
| HeLa Cells | MTT assay | 45 μM | Kinase inhibition |
Chemical Reactivity and Derivative Synthesis
The compound’s functional groups enable diverse transformations:
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Bromo Substituent: Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives.
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Trifluoromethyl Group: Resistant to hydrolysis but may undergo nucleophilic aromatic substitution under forcing conditions.
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Methanol Group: Esterification with acyl chlorides or oxidation to a carboxylic acid.
Reaction with phosphorus tribromide () converts the methanol group to a bromomethyl moiety, enhancing electrophilicity for nucleophilic attacks.
Pharmacological and Material Science Applications
Drug Development
The compound serves as a lead structure for antibiotics and kinase inhibitors. Structural analogs with modified imidazole substituents are under investigation for improved pharmacokinetics.
Material Science
Incorporation into metal-organic frameworks (MOFs) leverages the imidazole’s coordination capacity. The trifluoromethyl group enhances thermal stability, making it suitable for gas storage applications.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Material Applications: Explore catalytic or electronic properties in polymer matrices.
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